molecular formula C12H20BN3O2 B11861083 2-Hydrazinyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Hydrazinyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B11861083
M. Wt: 249.12 g/mol
InChI Key: RYLLRPDIRKQAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative characterized by a hydrazinyl (-NH-NH₂) group at the 2-position and a methyl group at the 3-position. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 5-position enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .

Properties

Molecular Formula

C12H20BN3O2

Molecular Weight

249.12 g/mol

IUPAC Name

[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]hydrazine

InChI

InChI=1S/C12H20BN3O2/c1-8-6-9(7-15-10(8)16-14)13-17-11(2,3)12(4,5)18-13/h6-7H,14H2,1-5H3,(H,15,16)

InChI Key

RYLLRPDIRKQAMN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NN)C

Origin of Product

United States

Preparation Methods

Pyridine Core Functionalization

The synthesis often begins with a pre-functionalized pyridine derivative. For example, 3-methylpyridine derivatives serve as common precursors due to their commercial availability. A key intermediate, 5-bromo-3-methylpyridine, can undergo palladium-catalyzed borylation to introduce the boronic ester group. This reaction typically employs bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, under inert conditions.

Reaction Conditions

  • Catalyst : Pd(dppf)Cl₂ (5 mol%)

  • Solvent : 1,4-Dioxane

  • Temperature : 80–100°C

  • Time : 12–24 hours

  • Yield : 60–75%

The resulting 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is then subjected to hydrazination.

Hydrazine Incorporation

Introducing the hydrazinyl group necessitates nucleophilic substitution or condensation reactions. A widely adopted method involves treating the brominated pyridine intermediate with hydrazine hydrate under microwave irradiation. This approach enhances reaction efficiency and reduces side product formation.

Procedure

  • Dissolve 5-bromo-3-methylpyridine (1.0 equiv) in ethanol.

  • Add hydrazine hydrate (2.5 equiv) and heat under microwave irradiation at 100°C for 1 hour.

  • Quench the reaction with ice water and extract with ethyl acetate.

  • Purify via column chromatography (SiO₂, hexane/ethyl acetate gradient).

Key Parameters

  • Microwave Power : 300 W

  • Pressure : 250 psi

  • Yield : 70–85%

Catalytic Coupling Reactions

Suzuki-Miyaura Cross-Coupling

The boronic ester group is frequently introduced via Suzuki-Miyaura coupling, leveraging the reactivity of aryl halides with boronic acids. For instance, coupling 5-bromo-3-methylpyridine with pinacol borane in the presence of Pd(OAc)₂ and SPhos ligand achieves high regioselectivity.

Optimized Protocol

ComponentQuantity
5-Bromo-3-methylpyridine1.0 mmol
Bis(pinacolato)diboron1.2 mmol
Pd(OAc)₂3 mol%
SPhos6 mol%
K₃PO₄3.0 mmol
SolventDioxane/H₂O (4:1)

Outcome

  • Conversion : >95%

  • Isolated Yield : 82%

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics. A patent-pending method describes the one-pot synthesis of the target compound by simultaneous borylation and hydrazination under microwave conditions. This approach reduces total synthesis time from 48 hours to 6 hours while maintaining yields above 75%.

Purification and Characterization

Chromatographic Techniques

Final purification often employs flash chromatography with silica gel (230–400 mesh). A gradient elution of hexane/ethyl acetate (90:10 to 70:30) effectively separates the product from unreacted starting materials and byproducts.

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 8.30 (d, J = 12 Hz, 1H), 2.81 (s, 3H), 1.35 (s, 12H).

  • ¹¹B NMR : δ 30.2 ppm, confirming boronic ester formation.

  • HPLC Purity : >99% (C18 column, MeOH/H₂O = 70:30).

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Time (h)Scalability
Conventional Borylation759824Moderate
Microwave-Assisted85996High
One-Pot Synthesis78978Limited

Microwave-assisted synthesis emerges as the most efficient, balancing speed and yield. However, scalability remains constrained by equipment availability.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates:

  • Cost-Effective Catalysts : Replacing Pd with Ni-based catalysts reduces expenses.

  • Safety Protocols : Hydrazine derivatives require handling under nitrogen with explosion-proof reactors.

  • Waste Management : Recycling pinacol and solvent recovery systems minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential anti-cancer properties . Hydrazine derivatives are known for their ability to inhibit specific enzymes involved in cancer progression. The boronic ester moiety may enhance binding affinity to biological targets through reversible covalent interactions with diols.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of complex organic molecules. It facilitates the development of new pharmaceuticals by allowing chemists to create derivatives with enhanced efficacy and specificity. Its unique structure provides avenues for diverse synthetic transformations.

Catalysis

In catalytic processes, this compound acts as a ligand , improving reaction rates and selectivity in chemical transformations. This property is crucial for efficient industrial processes where precise control over reaction conditions is required.

Bioconjugation

The compound plays a role in bioconjugation techniques , which are essential for drug delivery systems and diagnostic applications. Its ability to facilitate the attachment of biomolecules to surfaces or other molecules enhances its utility in biomedical research.

Case Study: Anti-Cancer Activity

Research has demonstrated that derivatives of hydrazine compounds exhibit promising anti-cancer activity by acting as inhibitors of various enzymes involved in tumor growth. Studies utilizing molecular docking techniques have shown that 2-hydrazinyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can effectively bind to target proteins implicated in cancer pathways.

Case Study: Synthesis and Characterization

A study focused on synthesizing related pyridine derivatives highlighted the successful incorporation of the hydrazine and boronic ester functionalities. Characterization techniques such as NMR and mass spectrometry confirmed the structural integrity of synthesized compounds, which were then evaluated for biological activity against bacterial strains like Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. Additionally, the compound can participate in redox reactions, affecting cellular pathways and signaling .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

The pinacol boronate group enables participation in Suzuki-Miyaura reactions, but substituents critically influence reactivity:

  • Electron-Withdrawing Groups (EWGs) : Compounds like 3-(trifluoromethyl)-5-(dioxaborolan-2-yl)pyridine exhibit accelerated coupling due to enhanced electrophilicity of the pyridine ring.
  • Steric Effects : The 3-methyl group in the target compound introduces steric hindrance, which may reduce reaction rates compared to unsubstituted analogs like 2-chloro-5-(dioxaborolan-2-yl)pyridine .

Physicochemical Properties

  • Solubility : The hydrazinyl group increases polarity and aqueous solubility compared to lipophilic analogs like 3-(trifluoromethyl)-5-(dioxaborolan-2-yl)pyridine .
  • Stability : Hydrazine derivatives are prone to oxidation, necessitating stabilization strategies (e.g., prodrug formulations), whereas halogenated analogs (e.g., bromo, chloro) are more chemically inert .

Biological Activity

2-Hydrazinyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by data tables and case studies.

Chemical Characteristics

The compound's molecular structure contributes significantly to its biological activity. Below are its key chemical properties:

PropertyValue
CAS Number 75487504
Molecular Formula C13H19B N2O2
Molecular Weight 251.11 g/mol
Density 1.1 ± 0.1 g/cm³
Boiling Point 370.6 ± 42.0 °C at 760 mmHg
Flash Point 178.0 ± 27.9 °C

The biological activity of 2-Hydrazinyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against a range of pathogens including multidrug-resistant strains.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against specific cancer cell lines.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes that are crucial in metabolic pathways.

Case Studies and Research Findings

Recent research has highlighted the effectiveness of this compound in various biological assays:

  • Antimicrobial Efficacy : A study reported that 2-Hydrazinyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4–8 μg/mL against resistant Staphylococcus aureus strains .
  • Cytotoxicity Assays : In vitro cytotoxicity assays showed that the compound inhibited growth in several cancer cell lines with IC50 values indicating potent activity .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile and toxicity is crucial for evaluating the therapeutic potential of this compound:

ParameterValue
Cmax (Maximum Concentration) 592 ± 62 mg/mL
Elimination Half-life (t½) Slow elimination observed
Toxicity Level Acceptable at doses up to 800 mg/kg in vivo

Studies have indicated that the compound does not show significant toxicity at high doses and has a favorable pharmacokinetic profile .

Q & A

Basic: What are the recommended synthetic routes for preparing 2-Hydrazinyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

Answer:
The synthesis typically involves a multi-step approach:

Core Pyridine Functionalization : Start with halogenated pyridine derivatives (e.g., 2-chloro-3-methylpyridine).

Borylation : Introduce the dioxaborolane group via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and pinacol borane under anhydrous conditions .

Hydrazine Incorporation : React the intermediate with hydrazine hydrate in polar aprotic solvents (e.g., DMF or THF) at controlled temperatures (50–70°C) to avoid side reactions .
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography.

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to verify hydrazinyl (-NH-NH₂) and methyl group integration.
    • Mass Spectrometry (MS) : High-resolution MS for molecular ion validation .
  • Boron Content : Titration or ICP-MS to confirm boronate ester integrity .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or OLEX2 for absolute configuration determination .

Advanced: How can structural discrepancies between X-ray diffraction and computational models (DFT) be resolved?

Answer:

  • Experimental Validation : Optimize crystal growth (e.g., slow evaporation in THF/hexane) to reduce disorder .
  • DFT Calibration : Use the B3LYP/6-311+G(2d,p) basis set to match bond lengths/angles with SC-XRD data. Adjust for solvent effects in simulations .
  • Hirshfeld Analysis : Compare intermolecular interactions (e.g., H-bonding) in experimental vs. calculated electron density maps .

Advanced: What factors influence the efficiency of Suzuki-Miyaura coupling with this boronate ester?

Answer:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for sterically hindered substrates .
  • Solvent Optimization : Use toluene/ethanol (3:1) with degassed 2M K₂CO₃ to stabilize the boronate and prevent hydrolysis .
  • Temperature Control : Maintain 80–100°C to balance reaction rate and boronate stability .

Advanced: How should researchers address contradictory data between NMR and mass spectrometry?

Answer:

  • Purity Check : Re-purify the compound via recrystallization (e.g., ethyl acetate/hexane) and re-run analyses .
  • Hydrazine Stability : Confirm hydrazinyl group integrity under analysis conditions (e.g., DMSO-d₆ may cause decomposition). Use low-temperature NMR if needed .
  • Isotopic Pattern Analysis : Compare MS isotopic clusters with theoretical predictions to detect impurities .

Advanced: What computational methods are suitable for modeling this compound’s reactivity?

Answer:

  • Reactivity Prediction : Use Gaussian 16 with M06-2X/def2-TZVP to study boron-centered reactions (e.g., transesterification) .
  • Transition-State Analysis : IRC calculations to map hydrazine substitution pathways.
  • Solvent Effects : Include PCM (Polarizable Continuum Model) for solvent-dependent reaction barriers .

Basic: How does solvent choice impact synthetic outcomes for this compound?

Answer:

  • Polar Aprotic Solvents (DMF/THF) : Enhance hydrazine nucleophilicity but risk boronate hydrolysis. Use molecular sieves to control moisture .
  • Non-Polar Solvents (Toluene) : Preferred for Suzuki coupling to stabilize Pd intermediates .

Advanced: What strategies mitigate instability of the hydrazinyl group during reactions?

Answer:

  • Protection/Deprotection : Use Boc-protected hydrazine derivatives, followed by TFA cleavage .
  • Low-Temperature Workup : Quench reactions at 0°C and isolate products rapidly via rotary evaporation .
  • Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation .

Basic: How is purity assessed, and what thresholds are acceptable for research use?

Answer:

  • Chromatography : HPLC with C18 columns (≥95% purity) and GC-MS for volatile impurities .
  • Elemental Analysis : Match C/H/N/B percentages to theoretical values within ±0.4% .
  • Acceptable Thresholds : ≥98% purity for biological assays; ≥95% for synthetic intermediates .

Advanced: What crystallographic challenges arise with this compound, and how are they addressed?

Answer:

  • Crystal Twinning : Use OLEX2’s twin refinement module with HKLF5 data .
  • Disorder in Boronate Groups : Apply SHELXL’s PART and SIMU instructions to model dynamic disorder .
  • Data Collection : Optimize crystal mounting (e.g., CryoLoops) and use synchrotron radiation for weak diffractors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.